A Comprehensive Technical Guide to the Structure Elucidation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol
A Comprehensive Technical Guide to the Structure Elucidation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated organic compounds, in particular, are of significant interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth, technically-focused protocol for the comprehensive structure elucidation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, a molecule featuring a fluorinated phenol ring linked to a tetrazole moiety. This document moves beyond a simple listing of procedures, offering a rationale-driven approach to the selection and application of modern spectroscopic techniques. We will delve into the interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, HSQC, and HMBC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to assemble a complete and unambiguous structural assignment.
Introduction: The Significance of Fluorinated Phenols and Tetrazoles in Medicinal Chemistry
The incorporation of fluorine into phenolic scaffolds is a widely employed strategy in medicinal chemistry to modulate acidity, lipophilicity, and metabolic pathways.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and cell permeability.[2] The combination of these two pharmacophores in 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol suggests a compound of potential interest for drug development programs. Accurate and unequivocal structure determination is the first critical step in understanding its potential biological activity and developing structure-activity relationships (SAR).
This guide will systematically walk through the analytical workflow required to confirm the constitution and connectivity of this molecule.
The Analytical Blueprint: A Multi-Technique Approach
The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only through their synergistic application can a complete picture be formed. Our approach is grounded in a logical progression from foundational molecular formula determination to detailed connectivity mapping.
Logical Workflow for Structure Elucidation
Caption: A logical workflow for the structure elucidation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol.
Mass Spectrometry: Establishing the Molecular Blueprint
Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is the foundation upon which all subsequent spectroscopic interpretations are built.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Ionization Method: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is a soft ionization technique that typically yields the intact molecular ion ([M+H]⁺ or [M-H]⁻), minimizing fragmentation and simplifying spectral interpretation.[3]
-
Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements to at least four decimal places.
-
Data Analysis:
-
Identify the molecular ion peak in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.
-
Use the accurate mass to calculate the elemental composition using mass spectral analysis software. The presence of two fluorine atoms will be a key constraint in this calculation.
-
Expected Data Summary
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₄F₂N₄O | The sum of the atomic masses of the proposed structure. |
| Exact Mass | 214.0357 | Calculated from the most abundant isotopes of each element. |
| [M+H]⁺ | 215.0435 | The exact mass plus the mass of a proton. |
| [M-H]⁻ | 213.0278 | The exact mass minus the mass of a proton. |
Trustworthiness: The confirmation of the molecular formula by HRMS provides a self-validating system for the subsequent NMR and IR data. Any proposed structure must be consistent with this elemental composition. The presence of halogen atoms like fluorine does not produce the characteristic isotopic patterns seen with chlorine or bromine.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][7][8] This allows for the quick confirmation of the presence of the hydroxyl group (O-H) of the phenol and the characteristic vibrations of the aromatic ring and the tetrazole moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Expected Data Summary
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3400 - 3200 (broad) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Tetrazole N=N, C=N | 1600 - 1400 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-F | 1250 - 1000 | Stretching |
| C-O | 1260 - 1180 | Stretching |
Trustworthiness: The observation of a broad O-H stretch is a strong indicator of the phenolic hydroxyl group. The presence of bands in the 1600-1400 cm⁻¹ region is consistent with both the aromatic ring and the tetrazole ring system.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9] A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC) experiments will provide a complete picture of the atomic connectivity.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Causality of Experimental Choice: ¹H NMR provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it can help in observing the exchangeable hydroxyl proton.[10]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the identity of the O-H proton signal.[11][12]
Expected Data Summary (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| OH | ~10-12 | Broad Singlet | 1H | The acidic phenolic proton will be downfield and will disappear upon D₂O exchange.[11] |
| H-C(6) | ~7.5-7.8 | Doublet of doublets (dd) | 1H | This proton is ortho to a fluorine and meta to the other fluorine, leading to splitting by both. |
| H-C(3) | ~7.3-7.6 | Doublet of doublets (dd) | 1H | This proton is ortho to a fluorine and meta to the tetrazole group. |
| H-C(5') (Tetrazole) | ~9.0-9.5 | Singlet | 1H | The proton on the tetrazole ring is typically a singlet and appears significantly downfield.[13][14] |
¹⁹F NMR Spectroscopy: Probing the Fluorine Environment
Causality of Experimental Choice: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.[15][16][17] It will confirm the presence of two distinct fluorine atoms and provide information about their coupling to neighboring protons.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A proton-coupled spectrum can also be acquired to observe ¹H-¹⁹F coupling.
Expected Data Summary
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale |
| F-C(2) | -120 to -140 | Doublet of doublets (dd) | The chemical shift is influenced by the ortho hydroxyl group and the meta tetrazole group. It will show coupling to H-C(3) and H-C(6). |
| F-C(5) | -130 to -150 | Doublet of doublets (dd) | The chemical shift is influenced by the ortho tetrazole group and the meta hydroxyl group. It will show coupling to H-C(3) and H-C(6). |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality of Experimental Choice: ¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
Expected Data Summary
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-OH) | ~150-160 | Carbon attached to the hydroxyl group. |
| C-2 (C-F) | ~145-155 (d, ¹JCF ≈ 240 Hz) | Carbon directly bonded to fluorine will show a large one-bond C-F coupling. |
| C-3 (C-H) | ~110-120 | Aromatic CH carbon. |
| C-4 (C-Tetrazole) | ~130-140 | Carbon attached to the tetrazole ring. |
| C-5 (C-F) | ~140-150 (d, ¹JCF ≈ 240 Hz) | Carbon directly bonded to fluorine. |
| C-6 (C-H) | ~115-125 | Aromatic CH carbon. |
| C-5' (Tetrazole C-H) | ~140-150 | The carbon of the tetrazole ring.[18][19][20][21] |
2D NMR: Connecting the Pieces
Causality of Experimental Choice: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[22][23][24] This allows for the definitive assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[23][25] This is the key experiment for piecing together the entire molecular structure by identifying long-range connectivities.
Experimental Protocol: 2D NMR
-
Sample Preparation: Use the same concentrated NMR sample.
-
Data Acquisition: Acquire standard HSQC and HMBC spectra.
Data Interpretation Workflow: HSQC and HMBC
Caption: Workflow for integrating 1D and 2D NMR data for structural confirmation.
Key HMBC Correlations to Expect:
-
H-C(3) will show correlations to C-1, C-2, C-4, and C-5.
-
H-C(6) will show correlations to C-1, C-2, C-4, and C-5.
-
H-C(5') (tetrazole proton) will show a key correlation to C-4 of the phenol ring, confirming the point of attachment.
Final Structure Assembly and Verification
By systematically analyzing the data from each spectroscopic technique, we can confidently assemble the structure of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol.
-
HRMS provides the molecular formula: C₇H₄F₂N₄O.
-
FTIR confirms the presence of a phenolic O-H, an aromatic ring, and a tetrazole moiety.
-
¹H, ¹³C, and ¹⁹F NMR provide the number and types of hydrogen, carbon, and fluorine environments.
-
HSQC links the protons to their directly attached carbons.
-
HMBC establishes the connectivity between the different fragments of the molecule, including the crucial link between the tetrazole ring and the fluorinated phenol.
The convergence of all this data on a single, consistent structure provides a high degree of confidence in the final elucidation.
Conclusion
The structure elucidation of novel compounds like 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol requires a methodical and multi-faceted analytical approach. This guide has outlined a comprehensive workflow, emphasizing the rationale behind experimental choices and the logical integration of data from various spectroscopic techniques. For researchers in drug discovery and development, a rigorous and unambiguous structural assignment is paramount, serving as the bedrock for all future biological and medicinal chemistry investigations.
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